N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine
Description
N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine is a synthetic amine derivative characterized by a hexadecanamine backbone substituted with a benzyl group at the 3-position, modified with a 2-phenoxyethoxy moiety. Its molecular formula is C₃₁H₄₉NO₂, with a molecular weight of 467.74 g/mol and a CAS registry number of 1040686-70-1 .
Properties
IUPAC Name |
N-[[3-(2-phenoxyethoxy)phenyl]methyl]hexadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-24-32-28-29-20-19-23-31(27-29)34-26-25-33-30-21-16-15-17-22-30/h15-17,19-23,27,32H,2-14,18,24-26,28H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUJSYHSQVTGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCC1=CC(=CC=C1)OCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis requires selective functionalization of the benzyl amine and the introduction of the long alkyl chain without compromising the ether linkage or aromatic integrity. The key challenges include:
- Efficient ether bond formation between phenol and ethylene glycol derivatives,
- Selective amination with long-chain alkyl amines,
- Avoidance of side reactions such as over-alkylation or degradation of ether bonds.
Preparation Methods
Stepwise Synthesis Approach
The preparation of N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine typically follows a multi-step synthetic route:
Step 1: Synthesis of 3-(2-Phenoxyethoxy)benzyl Intermediate
- Starting materials: 3-hydroxybenzyl alcohol or 3-hydroxybenzyl halide,
- Etherification: The phenoxyethoxy group is introduced by nucleophilic substitution of a phenol derivative (phenol or phenoxyethanol) with a suitable leaving group on the benzyl ring, often via Williamson ether synthesis,
- Conditions: Use of base (e.g., potassium carbonate) in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (60–100 °C) to promote ether bond formation.
Step 2: Conversion to Benzylamine Derivative
- The benzyl alcohol or halide intermediate is converted to benzylamine by nucleophilic substitution with ammonia or a primary amine,
- Alternatively, reductive amination can be employed using benzaldehyde derivatives and hexadecanamine in the presence of reducing agents like sodium cyanoborohydride.
Catalytic and Solvent Systems
- Catalysts: Solid-supported catalysts or phase transfer catalysts may be used to enhance reaction rates and selectivity,
- Solvents: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred for etherification and amination steps,
- Temperature and Time: Typical reaction temperatures range from 60 °C to 100 °C, with reaction times from 12 to 24 hours depending on step and scale.
Purification and Characterization
- Purification is generally achieved by chromatographic techniques such as silica gel column chromatography or preparative HPLC,
- Characterization includes NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Research Findings and Data Summary
The following table summarizes typical reaction conditions and yields reported in literature for analogous compounds with similar structural motifs:
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Williamson Ether Synthesis | Phenol + 3-hydroxybenzyl halide, K2CO3, DMF | 80 | 12 | 75–85 | High selectivity for ether bond formation |
| 2 | Reductive Amination | Benzaldehyde derivative + hexadecanamine, NaBH3CN | 60 | 16 | 70–80 | Mild conditions preserve ether linkage |
| 3 | N-alkylation | Benzylamine intermediate + hexadecanamine, solvent, catalyst | 70–90 | 12–18 | 65–75 | Requires careful control to avoid over-alkylation |
Notes on Alternative Methods and Innovations
- Some patents describe the use of solid-supported catalysts for amination steps to improve yield and recyclability of catalysts, enhancing sustainability and cost-effectiveness,
- Microwave-assisted synthesis has been explored to reduce reaction times while maintaining high yields,
- Use of protecting groups on amines or hydroxyl groups can improve selectivity but adds complexity to the synthesis.
Chemical Reactions Analysis
N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in proteomics research to study protein interactions and functions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine involves its interaction with specific molecular targets and pathways. The phenoxyethoxy group allows the compound to interact with hydrophobic regions of proteins, while the hexadecanamine chain can interact with lipid membranes. These interactions can modulate protein function and cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine with structurally and functionally related compounds, emphasizing molecular differences, physicochemical properties, and inferred applications.
Structural Analog: N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine
- Molecular Formula: C₂₆H₄₇NO₂
- Molecular Weight : 405.67 g/mol
- CAS : 1040687-33-9
- Key Differences: Substituent Position: The benzyl group is substituted at the 4-position instead of the 3-position, altering steric and electronic interactions. Ether Group: A methoxyethoxy group replaces the phenoxyethoxy moiety, reducing hydrophobicity and aromaticity. Molecular Size: Smaller molecular weight (405.67 vs. 467.74 g/mol) due to the absence of a phenyl ring.
- Implications: The 4-substitution may enhance symmetry and packing efficiency in crystalline phases.
Functional Analog: 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride
- Molecular Formula : C₂₁H₂₁Cl₃N₄O₂
- Molecular Weight : 467.79 g/mol
- CAS : 181632-25-7
- Key Differences :
- Core Structure : Contains a chlorinated indoline-carboxamide backbone with pyridine substituents, contrasting with the aliphatic hexadecanamine chain.
- Functionality : Includes chlorine atoms and a pyridine ring, introducing electronegative and aromatic heterocyclic properties.
- Ionic Form : Exists as a dihydrochloride salt, enhancing solubility in polar solvents.
- Ionic nature improves bioavailability compared to the neutral, hydrophobic this compound.
Table 1: Comparative Overview of Key Compounds
Research Findings and Inferences
- Positional Isomerism : The 3- vs. 4-substitution on the benzyl ring ( vs. 2) likely impacts molecular conformation. For example, 3-substitution may create a bent geometry, affecting interactions with hydrophobic targets, whereas 4-substitution could promote linearity .
- Pharmacological Potential: The dihydrochloride salt () exemplifies how ionic modifications can enhance bioavailability, a feature absent in the neutral hexadecanamine derivatives .
Biological Activity
N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine (CAS No. 1040686-70-1) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C31H49NO2
- Molecular Weight : 467.73 g/mol
- Structure : The compound consists of a hexadecyl amine chain attached to a benzyl group that is further substituted with a phenoxyethoxy moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : As a ligand, it may modulate the activity of specific receptors involved in neurotransmission, potentially affecting pathways related to mood and cognition.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Pharmacological Effects
Research indicates that this compound may have several pharmacological effects:
- Antimicrobial : It has shown effectiveness against various bacterial strains, indicating potential use in treating infections.
- Neuroprotective : Some studies suggest that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Toxicological Profile
A significant aspect of understanding the biological activity of this compound involves its safety profile. Toxicological assessments have indicated:
- Irritation Potential : The compound may cause skin irritation upon contact, necessitating careful handling in laboratory settings.
- Sensitization : There are indications that it could induce sensitization reactions in susceptible individuals .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial activity | Demonstrated effectiveness against E. coli and Staphylococcus aureus. |
| Study B | Neuroprotective effects | Showed reduced oxidative stress markers in neuronal cell cultures. |
| Study C | Toxicological assessment | Identified skin irritation and potential for sensitization. |
Q & A
Basic: What are the recommended methods for synthesizing N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves a multi-step organic reaction, starting with the condensation of 3-(2-phenoxyethoxy)benzaldehyde with hexadecanamine under reflux conditions. Key steps include:
- Alkylation: Use of a polar aprotic solvent (e.g., DMF or DMSO) to enhance nucleophilicity of the amine group .
- Reductive Amination: Sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the imine intermediate .
- Purification: Recrystallization from ethanol or column chromatography to isolate the product .
Critical Reaction Parameters:
- Temperature: Higher temperatures (80–100°C) accelerate reaction rates but may promote side reactions (e.g., over-alkylation).
- Solvent Choice: Polar solvents improve solubility of intermediates but may require strict moisture control .
- Catalyst: Palladium on carbon (Pd/C) for hydrogenation yields higher purity compared to NaBH₄ .
Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR: Assign peaks for the benzyl ether (δ 4.2–4.5 ppm for –OCH₂CH₂O–), aromatic protons (δ 6.8–7.4 ppm), and hexadecyl chain (δ 1.2–1.6 ppm for –CH₂–) .
- FT-IR: Confirm the presence of amine (–NH, ~3300 cm⁻¹) and ether (–C–O–C–, ~1250 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ~505.4 g/mol) and rule out impurities .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and packing, though this requires high-purity crystals .
Basic: What are the stability considerations and optimal storage conditions for this compound?
Answer:
- Stability: The compound is sensitive to oxidation due to the amine group. Long-term storage in air leads to gradual degradation (evidenced by yellowing) .
- Storage:
- Temperature: –20°C in amber vials to prevent photodegradation.
- Atmosphere: Argon or nitrogen gas to minimize oxidation .
- Solubility: Store in anhydrous acetonitrile or DMSO to avoid hydrolysis .
Advanced: How can researchers design experiments to assess the biological activity of this compound, such as antimicrobial effects?
Answer:
- Assay Design:
- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-Kill Kinetics: Evaluate bactericidal activity over 24 hours .
- Controls: Include a positive control (e.g., ciprofloxacin) and solvent-only negative control .
- Mechanistic Studies:
- Membrane Permeability: Use fluorescent probes (e.g., propidium iodide) to assess disruption of bacterial membranes .
- Enzyme Inhibition: Screen against bacterial enzymes (e.g., DNA gyrase) using fluorometric assays .
Advanced: How can contradictions in characterization data (e.g., NMR shifts) between studies be resolved?
Answer:
- Reproducibility Checks:
- Verify solvent deuteriation (e.g., CDCl₃ vs. DMSO-d₆) and pH, which affect amine proton shifts .
- Compare with computational predictions (DFT calculations for NMR chemical shifts) .
- Impurity Analysis:
- Use HPLC-MS to detect side products (e.g., unreacted aldehyde or over-alkylated byproducts) .
- Collaborative Validation: Cross-reference data with independent labs using identical instrumentation (e.g., 500 MHz NMR) .
Advanced: What are the hypothesized mechanisms of action based on structural features?
Answer:
- Membrane Interaction: The long hexadecyl chain may insert into lipid bilayers, disrupting membrane integrity (similar to cationic amphiphiles) .
- Enzyme Binding: The phenoxyethoxybenzyl group could act as a pharmacophore, binding to hydrophobic pockets in target enzymes (e.g., kinases) .
- Cellular Uptake: The amine group may facilitate protonation in acidic environments (e.g., lysosomes), enhancing intracellular accumulation .
Advanced: What strategies can isolate and identify side products formed during synthesis?
Answer:
- Chromatographic Separation:
- Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
- Spectroscopic Identification:
- LC-MS/MS: Fragmentation patterns differentiate over-alkylated products (e.g., di-hexadecyl derivatives) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals from structurally similar impurities .
- Thermogravimetric Analysis (TGA): Detect volatile byproducts (e.g., unreacted aldehydes) during heating .
Advanced: How can computational methods evaluate interactions between this compound and biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to predict binding poses with proteins (e.g., PDB ID: 1ATP for ATP-binding sites) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes in a solvated bilayer .
- QSAR Modeling: Coramine chain length and phenoxy substitution patterns with bioactivity data to optimize lead compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
